molecular formula C12H9ClO2 B14597205 2-Furancarbonyl chloride, 5-(4-methylphenyl)- CAS No. 60336-00-7

2-Furancarbonyl chloride, 5-(4-methylphenyl)-

Cat. No.: B14597205
CAS No.: 60336-00-7
M. Wt: 220.65 g/mol
InChI Key: BCSYSMPRAHURGP-UHFFFAOYSA-N
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Description

2-Furancarbonyl chloride, 5-(4-methylphenyl)- is an organic compound that belongs to the class of acyl chlorides. It is a derivative of furan, a heterocyclic aromatic compound, and contains a 4-methylphenyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Furancarbonyl chloride, 5-(4-methylphenyl)- can be synthesized through the reaction of 2-furoic acid with thionyl chloride. The reaction typically involves refluxing 2-furoic acid in excess thionyl chloride on a water bath . The reaction conditions include maintaining a controlled temperature and ensuring the complete conversion of the acid to the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 2-Furancarbonyl chloride, 5-(4-methylphenyl)- involves similar methods but on a larger scale. The process requires precise control of reaction parameters to ensure high yield and purity of the product. Industrial production may also involve additional purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Furancarbonyl chloride, 5-(4-methylphenyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid.

    Condensation Reactions: It can participate in condensation reactions to form esters and amides.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.

    Condensation Reagents: Reagents such as alcohols and amines are used in condensation reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, the major products can be amides, esters, or thioesters.

    Hydrolysis Product: The major product of hydrolysis is the corresponding carboxylic acid.

    Condensation Products: Esters and amides are the primary products of condensation reactions.

Scientific Research Applications

2-Furancarbonyl chloride, 5-(4-methylphenyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the modification of biomolecules for research purposes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Furancarbonyl chloride, 5-(4-methylphenyl)- involves its reactivity as an acyl chloride. It can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    2-Furoyl chloride: A simpler acyl chloride derivative of furan.

    Benzoyl chloride: An acyl chloride with a benzene ring instead of a furan ring.

    4-Methylbenzoyl chloride: An acyl chloride with a 4-methylphenyl group but without the furan ring.

Uniqueness

2-Furancarbonyl chloride, 5-(4-methylphenyl)- is unique due to the presence of both the furan ring and the 4-methylphenyl group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications.

Properties

CAS No.

60336-00-7

Molecular Formula

C12H9ClO2

Molecular Weight

220.65 g/mol

IUPAC Name

5-(4-methylphenyl)furan-2-carbonyl chloride

InChI

InChI=1S/C12H9ClO2/c1-8-2-4-9(5-3-8)10-6-7-11(15-10)12(13)14/h2-7H,1H3

InChI Key

BCSYSMPRAHURGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C(=O)Cl

Origin of Product

United States

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